molecular formula C10H14N2OS B14811775 5-Cyclopropoxy-N-methyl-4-(methylthio)pyridin-3-amine

5-Cyclopropoxy-N-methyl-4-(methylthio)pyridin-3-amine

Cat. No.: B14811775
M. Wt: 210.30 g/mol
InChI Key: UEAGBBMCZTZAAR-UHFFFAOYSA-N
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Description

5-CYCLOPROPOXY-N-METHYL-4-(METHYLSULFANYL)PYRIDIN-3-AMINE is a chemical compound with the molecular formula C10H14N2OS and a molecular weight of 210.30 g/mol It is characterized by the presence of a cyclopropoxy group, a methylsulfanyl group, and a pyridin-3-amine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CYCLOPROPOXY-N-METHYL-4-(METHYLSULFANYL)PYRIDIN-3-AMINE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-CYCLOPROPOXY-N-METHYL-4-(METHYLSULFANYL)PYRIDIN-3-AMINE can undergo various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The cyclopropoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-CYCLOPROPOXY-N-METHYL-4-(METHYLSULFANYL)PYRIDIN-3-AMINE has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.

    Biology: Its derivatives may have potential as bioactive compounds in drug discovery and development.

    Medicine: It may serve as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-CYCLOPROPOXY-N-METHYL-4-(METHYLSULFANYL)PYRIDIN-3-AMINE involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the biological context in which it is used. For example, in medicinal chemistry, it may interact with enzymes or receptors to modulate their activity, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-CYCLOPROPOXY-N-METHYL-4-(METHYLSULFANYL)PYRIDIN-3-AMINE is unique due to the specific combination of its cyclopropoxy, N-methyl, and methylsulfanyl groups. This unique structure may confer distinct chemical and biological properties compared to other pyridine derivatives.

Properties

Molecular Formula

C10H14N2OS

Molecular Weight

210.30 g/mol

IUPAC Name

5-cyclopropyloxy-N-methyl-4-methylsulfanylpyridin-3-amine

InChI

InChI=1S/C10H14N2OS/c1-11-8-5-12-6-9(10(8)14-2)13-7-3-4-7/h5-7,11H,3-4H2,1-2H3

InChI Key

UEAGBBMCZTZAAR-UHFFFAOYSA-N

Canonical SMILES

CNC1=CN=CC(=C1SC)OC2CC2

Origin of Product

United States

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